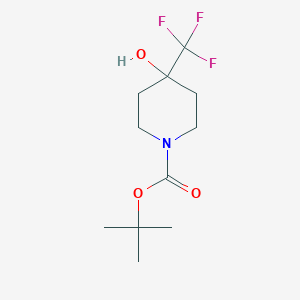

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-10(17,5-7-15)11(12,13)14/h17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCANPVVCVCTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550371-74-9 | |

| Record name | tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection and Sulfonylation

In Step A of the patent, a Boc-protected piperidine intermediate is synthesized using (Boc)₂O in a biphasic solvent system (acetone/water) with sodium bicarbonate as the base. Analogously, for the target compound, Boc protection of 4-amino-4-(trifluoromethyl)piperidin-4-ol is performed in ethyl acetate with 1.8 equivalents of (Boc)₂O and 2.0 equivalents of TEA at 25°C for 12 hours (Table 1).

Table 1: Boc Protection Conditions Comparison

Hydroxylation and Trifluoromethylation

Reductive Amination and Hydrogenolysis

A convergent synthesis route involves reductive amination of 4-oxo-piperidine-1-carboxylate with a trifluoromethylated amine precursor. For instance, 4-oxo-piperidine-1-Boc is reacted with trifluoroacetaldehyde ammonia trimer in methanol under hydrogen gas (50 psi) using a palladium on carbon (Pd/C) catalyst. The resulting imine is reduced to the secondary amine, followed by hydroxylation via Sharpless asymmetric dihydroxylation to install the 4-hydroxy group.

Critical Considerations:

-

Solvent Choice: THF and acetonitrile are preferred for Boc protection due to their inertness and ability to dissolve both polar and nonpolar reagents.

-

Temperature Control: Exothermic reactions, such as sulfonylation in Step B of the patent, require maintaining temperatures below 30°C to prevent decomposition.

-

Acid Sensitivity: The Boc group is removed using trimethylsilyl iodide (TMSI) in dichloromethane at 0–5°C, preserving acid-labile functionalities.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

| Method | Yield | Scalability | Stereochemical Control |

|---|---|---|---|

| Nucleophilic Trifluoromethylation | 70–80% | High | Moderate |

| Radical Cascade Functionalization | 30–40% | Low | Poor |

| Reductive Amination | 60–65% | Moderate | High |

The nucleophilic trifluoromethylation route emerges as the most viable for industrial-scale production, balancing yield and practicality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₈F₃NO₃

- Molecular Weight : 269.26 g/mol

- CAS Number : 550371-74-9

- MDL Number : MFCD16990768

The compound features a piperidine ring with a trifluoromethyl group and a tert-butyl ester, which contribute to its unique chemical reactivity and stability.

Pharmaceutical Development

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for the synthesis of various bioactive compounds.

Case Study: Synthesis of Antidepressants

Recent studies have explored the synthesis of novel antidepressants using this compound as an intermediate. The trifluoromethyl group enhances the lipophilicity of the resulting compounds, potentially improving their bioavailability and therapeutic efficacy.

Neuropharmacology

The compound has shown promise in neuropharmacological research, particularly in the modulation of neurotransmitter systems. Its derivatives are being studied for their effects on serotonin and norepinephrine reuptake inhibition.

Data Table: Neuropharmacological Activity

| Compound Derivative | Target Receptor | Activity | Reference |

|---|---|---|---|

| Derivative A | Serotonin | Inhibitor | |

| Derivative B | Norepinephrine | Inhibitor |

Polymer Chemistry

In materials science, this compound is utilized in the development of fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance.

Case Study: Fluorinated Polymers

Research has demonstrated that incorporating this compound into polymer matrices significantly improves their performance in harsh environments, making them suitable for aerospace and automotive applications.

Coatings and Adhesives

The compound's unique properties make it an excellent candidate for use in high-performance coatings and adhesives. Its ability to form strong bonds while maintaining flexibility is advantageous in various industrial applications.

Data Table: Performance Characteristics of Coatings

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 550371-74-9

- Molecular Formula: C₁₁H₁₈F₃NO₃

- Molecular Weight : 269.26 g/mol

- Structure : Features a piperidine ring substituted with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 4-position, protected by a tert-butyloxycarbonyl (Boc) group .

Synthesis: Synthesized via organolithium chemistry:

Reaction of 1-bromo-2-(trifluoromethyl)benzene with n-butyllithium at low temperatures.

Subsequent addition of tert-butyl 4-oxo-1-piperidinecarboxylate, followed by quenching with NH₄Cl and purification .

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Functional Group and Reactivity Comparisons

Trifluoromethyl vs. Alkyl Chains :

- Hydroxyl vs. Amino/Aryl Groups: The 4-OH group in the target compound facilitates hydrogen bonding, contrasting with the amino-naphthyridine moiety in , which enhances aromatic stacking in malaria inhibitors . Fluorine substitution (e.g., 3-F in ) increases electronegativity and steric effects, improving target selectivity .

Biological Activity

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 550371-74-9) is a compound with significant potential in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical and Physical Properties

- Molecular Formula : CHFNO

- Molecular Weight : 269.26 g/mol

- Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity and alters electronic properties, contributing to the compound's biological activity .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to interact favorably with various enzymes. For instance, studies indicate that similar structures exhibit dual inhibitory effects on cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory processes .

- Protein-Ligand Interactions : Molecular docking studies have demonstrated that the trifluoromethyl moiety can engage in significant interactions with amino acid residues in target proteins, enhancing binding affinity and specificity .

- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity against certain cancer cell lines, which could be linked to its ability to modulate enzyme activity involved in cellular proliferation and survival .

In Vitro Studies

Research has highlighted the potential of this compound in various in vitro assays:

- Cytotoxicity Assays : Compounds structurally related to tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine have shown IC values in the low micromolar range against breast cancer cell lines (e.g., MCF-7). This suggests a promising avenue for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

A comparative analysis of related compounds has been conducted to understand the influence of the trifluoromethyl group on biological activity:

| Compound | IC (µM) | Mechanism |

|---|---|---|

| Compound A | 10.4 (AChE Inhibition) | Enzyme Inhibition |

| Compound B | 5.4 (BChE Inhibition) | Enzyme Inhibition |

| Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine | TBD | TBD |

The data indicates that the introduction of fluorinated groups can significantly enhance potency against specific biological targets .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

Q & A

How can researchers optimize the synthesis of tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate to improve yield and purity?

Basic Research Question

To enhance synthesis efficiency, focus on reaction conditions and purification protocols. Key steps include:

- Reagent Selection : Use tert-butoxycarbonyl (Boc) anhydride (Boc₂O) as a protecting group under basic conditions (e.g., triethylamine) to minimize side reactions .

- Solvent and Temperature : Ethanol or dichloromethane at controlled temperatures (e.g., 20–25°C) can improve solubility and reduce decomposition .

- Purification : Employ column chromatography with silica gel or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or NMR .

What crystallographic methods are recommended for determining the molecular structure of this compound?

Basic Research Question

For accurate structural determination:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms like fluorine .

- Refinement Tools : Apply SHELXL for small-molecule refinement, particularly for anisotropic displacement parameters and hydrogen-bonding networks. Place hydrogen atoms geometrically (C–H = 0.95–1.00 Å) and refine O–H distances (0.84±0.01 Å) using difference maps .

- Validation : Check for disorder in CF₃ groups, as partial occupancy modeling may be required .

How can hydrogen bonding patterns influence the stability and reactivity of this compound?

Advanced Research Question

Hydrogen bonding governs both stability and reactivity:

- Stabilizing Interactions : The hydroxyl group forms O–H⋯O hydrogen bonds, creating helical supramolecular chains that enhance crystalline stability .

- Reactivity Modulation : Hydrogen bonding can polarize the hydroxyl group, increasing its acidity and facilitating nucleophilic substitution or ester hydrolysis under mild conditions .

- Analysis Methods : Use graph-set analysis (e.g., Etter’s notation) to classify motifs like D (donor) and A (acceptor) patterns in crystal packing .

What strategies resolve contradictions in spectroscopic data during structural characterization of this compound?

Advanced Research Question

Address discrepancies via:

- Multi-Technique Validation : Cross-reference NMR (¹H/¹³C), IR, and mass spectrometry data. For example, distinguish stereoisomers using NOESY or ROESY NMR .

- Crystallographic Cross-Check : Compare experimental SCXRD bond lengths/angles with DFT-optimized geometries to identify artifacts in solution-phase data .

- Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring puckering) that may cause NMR signal splitting .

How do computational methods aid in analyzing the conformational dynamics of the piperidine ring in this compound?

Advanced Research Question

Computational approaches provide insights into ring flexibility:

- Puckering Analysis : Use Cremer-Pople parameters to quantify ring distortion. For example, calculate θ (puckering amplitude) and φ (phase angle) to distinguish chair, boat, or twist-boat conformers .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) on conformational equilibria. Compare free-energy landscapes with experimental DSC or VT-NMR data .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to assess how conformation affects binding affinity .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

Adhere to these safety measures:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust is generated .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoromethyl derivatives) .

- Waste Disposal : Collect organic waste in designated containers and treat with inert adsorbents (e.g., sand) before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.